molecular formula C6H3ClFN3 B13895151 7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine

7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13895151
M. Wt: 171.56 g/mol
InChI Key: GQAYKWNERNFKAZ-UHFFFAOYSA-N
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Description

7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and halogenation, to introduce the chlorine and fluorine atoms at the desired positions . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of plug-flow metalation/formylation of readily available 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base . This method allows for the efficient introduction of the desired functional groups and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized to enhance their properties for specific applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H3ClFN3/c7-5-3(8)1-9-4-2-10-11-6(4)5/h1-2H,(H,10,11)

InChI Key

GQAYKWNERNFKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=N1)C=NN2)Cl)F

Origin of Product

United States

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